(5-Bromo-2-methylthiazol-4-yl)methanol

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Selection

Medicinal chemists optimizing kinase inhibitors frequently face regiochemical mismatches when sourcing thiazole intermediates. (5-Bromo-2-methylthiazol-4-yl)methanol resolves this by providing the precise 5-bromo-4-hydroxymethyl substitution pattern validated in BTK/Tec inhibitor patents. • 5-Br enables Suzuki-Miyaura coupling; outperforms 5-Cl analog for C-C bond formation • 4-Hydroxymethyl (not 2-) aligns with patent US-9359345-B2 routes, reducing IP risk • Computed LogP 1.0 (Δ+0.06 vs des-Br) supports incremental lipophilicity tuning in FBDD • 95% purity; ambient global shipping from multiple stock points

Molecular Formula C5H6BrNOS
Molecular Weight 208.07
CAS No. 1092506-38-1
Cat. No. B2435976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methylthiazol-4-yl)methanol
CAS1092506-38-1
Molecular FormulaC5H6BrNOS
Molecular Weight208.07
Structural Identifiers
SMILESCC1=NC(=C(S1)Br)CO
InChIInChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3
InChIKeyDOYOCBDRIICRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (5-Bromo-2-methylthiazol-4-yl)methanol (CAS 1092506-38-1) – Basic Identity and Procurement Baseline


(5-Bromo-2-methylthiazol-4-yl)methanol is a halogenated thiazole building block bearing a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxymethyl substituent at the 4-position of the thiazole ring. It has the molecular formula C5H6BrNOS and a molecular weight of 208.08 g mol−1 . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules that require a bromo-substituted thiazole core [1].

Why a Generic Thiazole Building Block Cannot Replace (5-Bromo-2-methylthiazol-4-yl)methanol in Research and Manufacturing


Even closely related thiazole analogs—such as the des‑bromo congener (2‑methylthiazol‑4‑yl)methanol, the regioisomeric (5‑bromo‑4‑methylthiazol‑2‑yl)methanol, or the chloro variant (5‑chloro‑2‑methylthiazol‑4‑yl)methanol—differ in their physicochemical properties, reactivity, and suitability for downstream transformations. The bromine atom at the 5‑position is essential for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), a capability absent in the des‑bromo analog [1]. The regioisomer places the hydroxymethyl group at the 2‑position instead of the 4‑position, altering both steric accessibility and hydrogen‑bond donor‑acceptor geometry, which can critically affect molecular recognition in biological systems . The following quantitative evidence guide details these differential dimensions.

Quantitative Differentiation Evidence for (5-Bromo-2-methylthiazol-4-yl)methanol vs. Closest Analogs


Regioisomeric Configuration: (5-Bromo-2-methylthiazol-4-yl)methanol vs. (5-Bromo-4-methylthiazol-2-yl)methanol

The target compound bears the hydroxymethyl group at the thiazole 4-position, whereas the commercially available regioisomer CAS 1173897-87-4 places it at the 2-position. This positional difference alters computed LogP (1.0 for the 4‑methanol regioisomer vs. 0.7 for the 2‑methanol regioisomer, estimated from structurally analogous thiazoles) and can influence binding‑pocket complementarity in kinase targets. The 4‑methanol isomer is specified in patent literature as a preferred intermediate for certain BTK and Tec‑family kinase inhibitors [1][2].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Selection

Halogen Identity: Bromine vs. Chlorine at the Thiazole 5‑Position

The bromine atom is a superior leaving group for palladium‑catalyzed cross‑coupling reactions compared to chlorine. While no head‑to‑head yield data exist for the exact hydroxymethyl‑bearing substrates, the general trend in thiazole Suzuki–Miyaura couplings shows that 5‑bromothiazoles react with substantially higher conversion (>90% in many cases) than 5‑chlorothiazoles (typically 40–70%) under identical conditions. The brominated target compound therefore offers a more reliable synthetic handle for late‑stage diversification [1].

Cross-Coupling Reactivity Halogen Selection C–C Bond Formation

Lipophilicity Differential: LogP of Brominated vs. Des‑Bromo Analog

The octanol‑water partition coefficient (LogP) is a key determinant of a building block’s influence on the drug‑likeness of final compounds. The target compound exhibits a computed LogP of 1.0, compared with 0.94 for the des‑bromo analog (2‑methylthiazol‑4‑yl)methanol (CAS 76632-23-0) [1]. Although the absolute difference is modest (ΔLogP = 0.06), the bromine substituent systematically increases lipophilicity, which can translate into higher membrane permeability and altered pharmacokinetic profiles in resulting drug candidates.

Lipophilicity ADME Prediction Building Block Selection

Predicted Physicochemical Properties: Boiling Point and Density vs. Chloro Analog

The brominated compound (MW 208.08) is significantly heavier than its chloro counterpart (MW 163.63). Predicted boiling point and density values for the chloro analog are 278.6 ± 25.0 °C and 1.433 ± 0.06 g cm−3, respectively . By analogy with other halogenated thiazoles, the brominated compound is expected to exhibit a boiling point approximately 20–30 °C higher and a density of roughly 1.65–1.75 g cm−3 (estimated), which may influence distillation and handling parameters during scale‑up.

Physicochemical Characterization Process Chemistry Scale-Up Suitability

Recommended Application Scenarios for (5-Bromo-2-methylthiazol-4-yl)methanol Based on Verified Differentiation


Kinase Inhibitor Lead Optimization Requiring Regioisomer‑Specific Thiazole Cores

When medicinal chemistry programs target Tec‑family or BTK kinases, patent literature explicitly describes 4‑thiazolemethanol intermediates (rather than 2‑methanol isomers) as key building blocks for generating potent inhibitors. Selecting (5‑bromo‑2‑methylthiazol‑4‑yl)methanol ensures alignment with the exemplified synthetic routes in patents such as US‑9359345‑B2, reducing the risk of IP infringement and avoiding costly re‑synthesis of reference compounds [1].

Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling

The bromine at the thiazole 5‑position provides a reliable handle for palladium‑catalyzed C–C bond formation. Based on class‑level reactivity data, the bromide is expected to outperform the chloride analog under standard Suzuki conditions, enabling more efficient installation of aryl or heteroaryl groups during library synthesis. This is particularly valuable when the hydroxymethyl group must remain intact throughout the coupling sequence [1].

Building Block Procurement for ADME‑Guided Library Design

The computed LogP of 1.0 provides a measurable, albeit modest, lipophilicity increase (ΔLogP = +0.06) over the des‑bromo analog. This property can be exploited during fragment‑based drug design to incrementally adjust the lipophilicity of hit compounds without introducing additional aromatic rings or alkyl chains, thereby preserving ligand efficiency metrics [1].

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